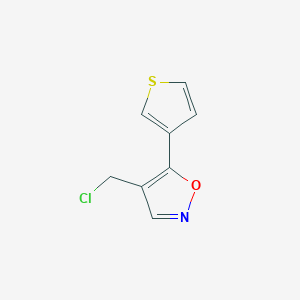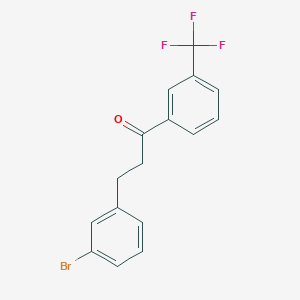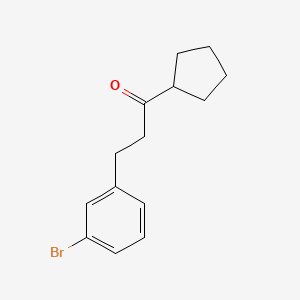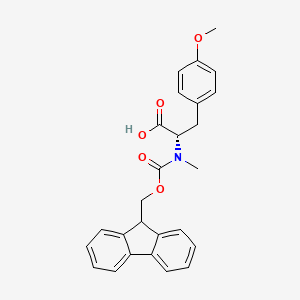
Fmoc-N-methyl-O-methyl-L-tyrosine
Übersicht
Beschreibung
Fmoc-N-methyl-O-methyl-L-tyrosine is an Fmoc protected tyrosine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The Fmoc-N-methyl-O-methyl-L-tyrosine molecule contains a total of 57 atoms. There are 25 Hydrogen atoms, 26 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms . It contains total 60 bonds; 35 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 ether .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
The molecular weight of Fmoc-N-methyl-O-methyl-L-tyrosine is 431.48 . The molecule has a chemical formula of C26H25NO5 .Wissenschaftliche Forschungsanwendungen
-
Peptide Synthesis
- Fmoc-N-methyl-O-methyl-L-tyrosine is a protected tyrosine derivative . It is used as a standard building block for the introduction of O-methyl-tyrosine amino-acid residues by Fmoc solid-phase peptide synthesis .
- The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis. It can be removed under mild basic conditions, which allows for the sequential addition of amino acids to the growing peptide chain .
-
Synthesis of Bioactive Peptides
- Fmoc-N-methyl-O-methyl-L-tyrosine is used in the synthesis of bioactive peptides such as oxytocin and vasopressin analogs .
- The method involves the stepwise addition of amino acids to a growing peptide chain on a solid support. The Fmoc group protects the amino group of the amino acid during the synthesis and is removed before the addition of the next amino acid .
-
Proteomics Research
- Fmoc-N-methyl-O-methyl-L-tyrosine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- The application involves using Fmoc-N-methyl-O-methyl-L-tyrosine as a biochemical for proteomics research . The specific methods and experimental procedures would depend on the particular research context .
- The outcomes of this application can contribute to our understanding of protein function and structure, which has implications for understanding disease processes and developing new treatments .
-
Synthesis of Leu-EnkephalinAmide
- Fmoc-Tyr (tBu)-OH, a similar compound to Fmoc-N-methyl-O-methyl-L-tyrosine, can be used to synthesize Leu-EnkephalinAmide via solid-phase synthesis in water .
- The method involves the stepwise addition of amino acids to a growing peptide chain on a solid support .
- The result is Leu-EnkephalinAmide, a peptide that has potential therapeutic applications .
-
Synthesis of Oxytocin and Vasopressin Analogs
- Fmoc-L-Tyr(Me)-OH, another similar compound to Fmoc-N-methyl-O-methyl-L-tyrosine, is used in the synthesis of oxytocin and vasopressin analogs .
- The method involves the stepwise addition of amino acids to a growing peptide chain on a solid support .
- The result is a peptide that can mimic the biological activity of oxytocin and vasopressin. These peptides have potential therapeutic applications .
-
Synthesis of Amino Acid Derivatives
- Fmoc-Tyr(Me)-OH, a compound similar to Fmoc-N-methyl-O-methyl-L-tyrosine, can be used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl .
- The method involves the reaction of Fmoc-Tyr(Me)-OH with an appropriate reagent to introduce the allyl group .
- The result is Fmoc-Tyr-OAllyl, an amino acid derivative that can be used in further synthetic applications .
-
- Fmoc-N-Me-Tyr(tBu)-OH, another similar compound to Fmoc-N-methyl-O-methyl-L-tyrosine, is used as a standard building block for the introduction of N-α-methyl-tyrosine amino-acid residues by Fmoc solid-phase peptide synthesis .
- The method involves the stepwise addition of amino acids to a growing peptide chain on a solid support .
- The result is a peptide that contains the N-α-methyl-tyrosine residue. These peptides can be used in various biological studies .
-
Structure-Activity Studies
- Fmoc-L-Tyr(Me)-OH, a compound similar to Fmoc-N-methyl-O-methyl-L-tyrosine, is used as a building block for structure-activity studies .
- The method involves the synthesis of peptides containing the modified tyrosine residue and testing their biological activity .
- The result is a better understanding of the structure-activity relationship of peptides, which can guide the design of new therapeutic agents .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-27(24(25(28)29)15-17-11-13-18(31-2)14-12-17)26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHSGZVWEBYEIV-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-methyl-O-methyl-L-tyrosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



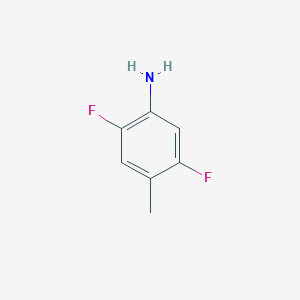
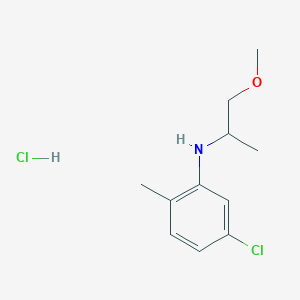
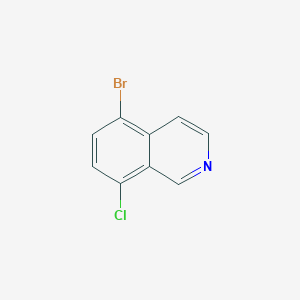
![6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532090.png)
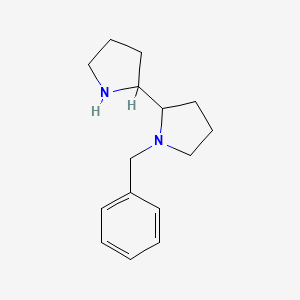
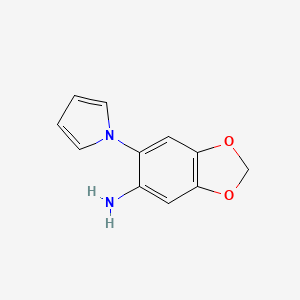
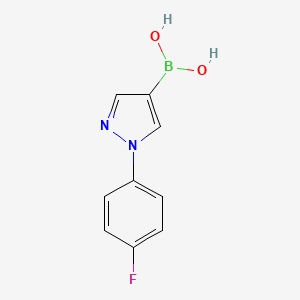

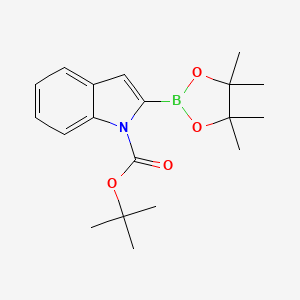
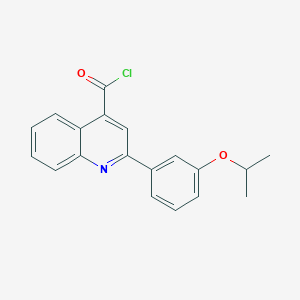
![3-(azetidin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1532103.png)
